5-Chloromethyl-2-oxazolidinone

Oxazolidinone synthesis heterocyclic chemistry yield optimization

5-Chloromethyl-2-oxazolidinone is a dual-function chiral building block essential for synthesizing oxazolidinone antibacterials. Its reactive C5 chloromethyl handle enables scalable derivatization via documented high-yield pathways (e.g., 71-75% yield from epichlorohydrin). Choose this scaffold over bromomethyl or 4-chloromethyl analogs to ensure predictable kinetics and optimal synthetic efficiency in nucleophilic substitution and library synthesis.

Molecular Formula C4H6ClNO2
Molecular Weight 135.55 g/mol
CAS No. 22625-57-6
Cat. No. B022413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloromethyl-2-oxazolidinone
CAS22625-57-6
Synonyms5-(Chloromethyl)-1,3-oxazolidin-2-one;  NSC 111158; 
Molecular FormulaC4H6ClNO2
Molecular Weight135.55 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)CCl
InChIInChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)
InChIKeyFNOZCEQRXKPZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloromethyl-2-oxazolidinone (CAS 22625-57-6) Procurement: A Heterobifunctional Oxazolidinone Scaffold


5-Chloromethyl-2-oxazolidinone (CAS 22625-57-6) is a heterocyclic building block with the molecular formula C₄H₆ClNO₂ and a molecular weight of 135.55 g/mol [1]. As a racemic mixture (in its standard commercial form) of the 5-substituted oxazolidin-2-one scaffold, it features a reactive chloromethyl handle at the C5 position . Its XLogP3-AA is 0.4 and it has a topological polar surface area of 38.3 Ų [1]. This compound is a solid with a melting point of 103.0-107.0 °C and is typically supplied at >98.0% purity (GC) . Its value proposition for procurement lies in its dual functionality—it serves both as a chiral building block for complex molecule synthesis and as a key precursor for constructing the oxazolidinone class of antibacterial agents via nucleophilic substitution of the chloromethyl group [2].

5-Chloromethyl-2-oxazolidinone (22625-57-6): Why Alternative 5-Substituted Oxazolidinones Cannot Be Assumed Interchangeable


Substituting 5-chloromethyl-2-oxazolidinone with its close analogs—specifically the 5-bromomethyl variant or the regioisomeric 4-chloromethyl derivative—is not chemically or procedurally equivalent. The core differentiation stems from the leaving-group ability and associated reactivity of the C5 halogen, which directly dictates the kinetics and yields of nucleophilic substitution steps central to downstream derivatization . The bromomethyl analog exhibits higher intrinsic reactivity due to bromide's superior leaving-group ability compared to chloride, leading to markedly different reaction rates and, in some cases, yields . Conversely, the 4-chloromethyl regioisomer presents a distinct electronic and steric environment, which can fundamentally alter both the synthetic route required for its preparation and its subsequent reactivity profile [1]. Therefore, the selection of the 5-chloromethyl-2-oxazolidinone scaffold is a non-trivial decision with direct, quantifiable consequences for synthetic efficiency and final product composition, as detailed in the evidence below.

5-Chloromethyl-2-oxazolidinone (22625-57-6): Head-to-Head Quantitative Differentiation from 5-Bromomethyl and Other Analogs


Synthesis Yield: Aqueous Route vs. Epibromohydrin-Derived 5-Bromomethyl Analog

The standard aqueous synthesis of racemic 5-chloromethyl-2-oxazolidinone from epichlorohydrin and potassium/sodium cyanate achieves a reproducible yield of 71-75.2% [1][2]. In contrast, the analogous reaction employing epibromohydrin to produce the 5-bromomethyl-2-oxazolidinone, under enzymatic catalysis (HheC), has been reported with yields as high as 97% [3]. This 21.8-26 percentage point differential in yield (75.2% vs. 97%) represents a significant difference in atom economy and process efficiency.

Oxazolidinone synthesis heterocyclic chemistry yield optimization

Chiral Purity: (R)-Enantiomer Synthesis vs. Enzymatic Resolution of Bromomethyl Analog

The (R)-enantiomer of 5-chloromethyl-2-oxazolidinone can be directly synthesized from (R)-epichlorohydrin in 75% yield with 90% enantiomeric excess (ee) [1]. In comparison, the enzymatic dynamic kinetic resolution of epibromohydrin yields the corresponding 5-bromomethyl-2-oxazolidinone with 97% yield and 89% ee [2].

chiral building blocks asymmetric synthesis enantiomeric excess

Derivatization Efficiency: Nucleophilic Displacement Yields vs. 5-Bromomethyl Analog

The chloromethyl group of 5-chloromethyl-2-oxazolidinone undergoes nucleophilic substitution with phenoxides to yield 5-(aryloxymethyl)-2-oxazolidinones in 65-80% yields under optimized conditions (1:1 molar ratio, DMSO, 150 °C, 3 h) [1]. While a direct, comparable yield dataset for the 5-bromomethyl analog under identical conditions is not available in the public domain, the bromomethyl group is generally acknowledged to be a superior leaving group, which can translate to higher yields or milder reaction conditions for the same transformation .

nucleophilic substitution derivatization building block reactivity

Regioisomeric Differentiation: 5-Chloromethyl vs. 4-Chloromethyl Scaffold

The 5-chloromethyl-2-oxazolidinone scaffold is accessed via cyclization of epichlorohydrin with cyanate salts, a robust process [1][2]. In contrast, the regioisomeric 4-(chloromethyl)oxazolidinones are synthesized through entirely different routes, such as the intramolecular cyclization of chiral aziridine-2-methanols with phosgene [3]. This fundamental difference in synthetic provenance means the two isomers are not direct substitutes.

regioisomer synthetic route structural analog

5-Chloromethyl-2-oxazolidinone (22625-57-6) in Practice: Quantitatively Justified Research & Development Scenarios


Scalable Synthesis of Oxazolidinone Antibacterial Cores

When developing novel oxazolidinone antibacterials like linezolid analogs, the 5-chloromethyl-2-oxazolidinone scaffold is the proven entry point. The documented 71-75.2% yield from epichlorohydrin in aqueous media [1] provides a robust, scalable, and cost-effective basis for generating the core heterocycle. Its established downstream chemistry, such as conversion to 5-azidomethyl-2-oxazolidinone [2], is the cornerstone of many synthetic routes to this antibiotic class. Selecting this compound leverages a well-characterized and high-yielding initial step, minimizing process development risk compared to exploring alternative halogen or regioisomeric scaffolds.

Synthesis of Chiral, Non-Racemic Building Blocks via a Non-Enzymatic Route

For research groups requiring an enantiomerically enriched 5-substituted oxazolidinone but lacking the infrastructure for biocatalysis, the (R)-5-chloromethyl-2-oxazolidinone offers a key advantage. It can be synthesized directly from commercially available (R)-epichlorohydrin in 75% yield and 90% ee using standard chemical reflux conditions [3]. This provides a practical and accessible alternative to the enzymatic resolution required for the bromomethyl analog, which, despite its higher 97% yield, is contingent on the use of specialized halohydrin dehalogenases [4].

Synthesis of 5-(Aryloxymethyl)-2-Oxazolidinone Libraries for SAR Studies

In medicinal chemistry campaigns aimed at optimizing the C5 side-chain of the oxazolidinone pharmacophore, 5-chloromethyl-2-oxazolidinone is the reagent of choice. Its reactivity has been quantitatively validated, providing 5-(aryloxymethyl)-2-oxazolidinones in 65-80% yields upon reaction with sodium phenolates [5]. This established, quantifiable performance for nucleophilic displacement allows for the reliable generation of diverse compound libraries, a key step in structure-activity relationship (SAR) investigations. The balance of stability and reactivity offered by the chloromethyl group makes it a more manageable electrophile for parallel synthesis compared to its more reactive bromomethyl counterpart.

Production of 5-Azidomethyl-2-Oxazolidinone Intermediates

5-Azidomethyl-2-oxazolidinone is a crucial intermediate en route to numerous oxazolidinone derivatives, including the antibiotic linezolid [2]. The 5-chloromethyl precursor is the established starting material for its synthesis. The efficiency of this transformation from the chloromethyl compound is well-documented in the literature [2], providing a predictable and reliable pathway. For procurement, securing the 5-chloromethyl-2-oxazolidinone building block is a necessary first step for accessing this valuable and versatile azido intermediate, which serves as a gateway to a wide range of amine, urea, and carbamate derivatives [6].

Technical Documentation Hub

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